Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylate ester makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with an imidazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or TBHP (tert-Butyl hydroperoxide) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted imidazole-pyridine compounds .
Scientific Research Applications
Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the imidazole ring can coordinate with metal ions in enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Comparison: Methyl 1-(3-aminopyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of both an amino group and a carboxylate ester, which allows for diverse chemical modifications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-(3-aminopyridin-2-yl)imidazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)8-5-14(6-13-8)9-7(11)3-2-4-12-9/h2-6H,11H2,1H3 |
InChI Key |
YASSYEBIZALWCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=C(C=CC=N2)N |
Origin of Product |
United States |
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